molecular formula C23H23ClN6O3S B2450023 1-[7-Chloro-3-(3,4-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]piperidine-4-carboxamide CAS No. 904583-27-3

1-[7-Chloro-3-(3,4-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]piperidine-4-carboxamide

Cat. No.: B2450023
CAS No.: 904583-27-3
M. Wt: 498.99
InChI Key: SSVJUEGVVUMQMV-UHFFFAOYSA-N
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Description

1-[7-Chloro-3-(3,4-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]piperidine-4-carboxamide (CID 16010364) is a specialized heterocyclic compound with molecular formula C23H23ClN6O3S that represents a synthetically challenging chemical architecture combining triazoloquinazoline and piperidine carboxamide motifs with a 3,4-dimethylbenzenesulfonyl group . This compound belongs to the sulfonamide-derivative chemical class, which has demonstrated significant potential across multiple research domains including medicinal chemistry, enzyme inhibition studies, and anticancer investigations . Researchers value this complex molecular scaffold for its structural features that facilitate targeted biological interactions, particularly in probing enzyme active sites and cellular signaling pathways. Research Applications and Mechanism The compound's strategic molecular design incorporates elements known to contribute to protein binding and enzyme inhibition capabilities. The triazoloquinazoline core structure provides a planar heteroaromatic system capable of π-π stacking interactions with biological targets, while the sulfonamide component has established functionality in targeting enzyme active sites, particularly carbonic anhydrases and other metalloenzymes . The piperidine-4-carboxamide moiety adds conformational flexibility and hydrogen bonding capability, enhancing potential interactions with diverse biological targets. Research on structurally related sulfonamide-quinazoline hybrids has demonstrated their utility as potent inhibitors of carbonic anhydrase IX (CA9), a well-established hypoxia biomarker in solid tumors . These compounds exhibit mechanism-of-action through zinc ion coordination in the enzyme active site, disrupting pH regulation in tumor microenvironments and potentially inhibiting cancer cell proliferation. Research Value and Potential This compound offers significant investigative potential in multiple research domains, particularly in developing targeted therapies for hypoxic tumors commonly found in colorectal cancer models . Additional research applications include antimicrobial studies, as sulfonamide derivatives have demonstrated binding affinity to bacterial dihydropteroate synthase (DHPS) with binding energies up to -8.1 kcal/mol in computational docking studies . The presence of the 7-chloro substituent enhances electron-withdrawing characteristics and may influence membrane permeability, while the 3,4-dimethylbenzenesulfonyl group provides steric bulk that may contribute to target selectivity. Researchers are exploring these structural features in drug discovery efforts focused on overcoming antimicrobial resistance and developing novel chemotherapeutic approaches. Usage Notes This product is designated For Research Use Only (RUO) and is strictly prohibited from use in humans or animals. It is not intended for diagnostic applications or therapeutic treatments. Researchers should consult relevant safety data sheets and implement appropriate handling protocols for sulfonamide derivatives. Chemical stability should be maintained through proper storage conditions at room temperature in a dry environment, protected from light and moisture .

Properties

IUPAC Name

1-[7-chloro-3-(3,4-dimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN6O3S/c1-13-3-5-17(11-14(13)2)34(32,33)23-22-26-21(29-9-7-15(8-10-29)20(25)31)18-12-16(24)4-6-19(18)30(22)28-27-23/h3-6,11-12,15H,7-10H2,1-2H3,(H2,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSVJUEGVVUMQMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CC(=C4)Cl)N5CCC(CC5)C(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[7-Chloro-3-(3,4-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often include the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

1-[7-Chloro-3-(3,4-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]piperidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions are carefully controlled to achieve the desired products with high selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit anticancer properties. The integration of the quinazoline core suggests potential activity against various cancer cell lines. For instance, quinazoline derivatives have been shown to inhibit tumor growth by interfering with signaling pathways involved in cell proliferation and survival.

Antimicrobial Properties

The presence of sulfonamide groups enhances the compound's antimicrobial activity. Studies have shown that related compounds demonstrate significant antibacterial effects against pathogens such as Mycobacterium smegmatis and Pseudomonas aeruginosa. The compound's ability to disrupt bacterial cell wall synthesis could be a mechanism of action worth exploring further.

Anti-inflammatory Effects

Compounds containing piperidine and triazole structures have been reported to possess anti-inflammatory properties. The potential for this compound to modulate inflammatory pathways could make it useful in treating conditions like arthritis or other inflammatory diseases.

Case Studies and Research Findings

Several studies have evaluated the biological activities of related compounds:

  • Anticancer Evaluation :
    • A study on triazoloquinazolines reported promising results against various cancer cell lines, indicating that modifications in the substituents can enhance potency and selectivity against cancer cells .
  • Antimicrobial Screening :
    • Research on similar sulfonamide derivatives demonstrated significant antibacterial activity, with minimum inhibitory concentrations (MIC) values indicating effectiveness against resistant strains .
  • Structure-Activity Relationship (SAR) :
    • Investigations into the SAR of quinazoline derivatives reveal that electron-withdrawing groups at specific positions enhance biological activity. This finding is crucial for optimizing the design of new derivatives based on the parent compound .

Potential for Future Research

Given its structural complexity and preliminary findings regarding its biological activities, future research should focus on:

  • In-depth Pharmacological Studies : Conducting detailed studies to elucidate the mechanism of action and therapeutic potential.
  • Synthesis of Derivatives : Modifying the chemical structure to improve efficacy and reduce toxicity.
  • Clinical Trials : Evaluating safety and effectiveness in clinical settings to establish therapeutic applications.

Mechanism of Action

The mechanism of action of 1-[7-Chloro-3-(3,4-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This compound can modulate the activity of these targets, leading to changes in cellular pathways and biological responses. For example, it may inhibit the activity of certain kinases involved in cell signaling, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 1-[7-Chloro-3-(3,4-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]piperidine-4-carboxamide lies in its specific combination of functional groups and core structure, which confer distinct biological activities and chemical reactivity. This makes it a valuable compound for various research and industrial applications .

Biological Activity

The compound 1-[7-Chloro-3-(3,4-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]piperidine-4-carboxamide is a novel chemical entity that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Chloro group at the 7-position of the quinazoline ring.
  • Triazole moiety , which is known for enhancing biological activity.
  • A piperidine ring , which is often associated with various pharmacological effects.

The presence of the 3,4-dimethylbenzenesulfonyl group is significant as it may influence the compound's interaction with biological targets.

Anticonvulsant Activity

Recent studies have evaluated similar compounds within the quinazoline class for their anticonvulsant properties. For example, derivatives of quinazoline have shown promising results in models of seizure induction, such as the maximal electroshock and pentylenetetrazole models. Although specific data on our target compound is limited, structural analogs have demonstrated significant anticonvulsant effects, suggesting that 1-[7-Chloro-3-(3,4-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]piperidine-4-carboxamide may exhibit similar properties .

CNS Depressant Activity

The compound's potential as a central nervous system (CNS) depressant has also been explored. In related studies involving piperidine derivatives, compounds demonstrated sedative-hypnotic effects when tested in animal models. The forced swim test indicated that certain derivatives could significantly reduce locomotor activity, hinting at their CNS depressant capabilities .

Bronchodilator Effects

While not directly studied for bronchodilation, compounds with similar structures have exhibited pronounced broncholytic activity. For instance, imidazoquinazolines were found to be effective bronchodilators without central nervous system side effects. This suggests that our target compound might also possess respiratory benefits, warranting further investigation into its mechanism of action in respiratory systems .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for predicting the biological activity of new compounds. In related studies:

  • Chloro substitutions often enhance potency against specific targets.
  • The sulfonyl group has been linked to increased solubility and bioavailability.

This knowledge can guide future modifications to optimize the activity of 1-[7-Chloro-3-(3,4-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]piperidine-4-carboxamide .

Comparative Analysis Table

Compound NameBiological ActivityReference
2R,4R-APDCAnticonvulsant
ImidazoquinazolinesBronchodilator
Quinazoline DerivativesCNS Depressant

Q & A

Q. Advanced

  • Reaction Path Search : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, reducing trial-and-error experimentation. For instance, ICReDD’s workflow integrates computational screening to identify optimal sulfonylation conditions .
  • Machine Learning (ML) : AI models trained on reaction databases can suggest solvent-catalyst combinations for higher regioselectivity in triazole formation .
  • Molecular Dynamics : Simulate solvent effects on crystallization to improve purity .

Case study : A hybrid computational-experimental approach reduced synthesis steps for a related triazoloquinazoline by 30% .

What advanced techniques resolve structural ambiguities in triazoloquinazoline derivatives?

Q. Advanced

  • X-ray Crystallography : Determines bond angles (e.g., N3–N1–C8–S1 dihedral angle = 124.52°) and planarity of the fused-ring system .
  • NMR Spectroscopy : ¹H/¹³C NMR distinguishes regioisomers by analyzing coupling patterns in the piperidine and sulfonyl groups .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., C27H22ClF3N6O) and detects trace impurities .

Example : Crystallographic data revealed a 59.3° tilt between the phenoxy substituent and the quinazoline core in a structurally similar compound .

How are discrepancies in biological activity data addressed for analogs?

Q. Advanced

  • Structure-Activity Relationship (SAR) Studies : Systematic modification of substituents (e.g., replacing 3,4-dimethylbenzenesulfonyl with trifluoromethylphenyl) identifies critical pharmacophores .
  • Binding Assays : Surface plasmon resonance (SPR) quantifies target affinity (e.g., kinase inhibition) to validate activity trends .
  • Statistical Design of Experiments (DoE) : Multi-variable analysis (e.g., varying substituent electronegativity and steric bulk) isolates factors influencing cytotoxicity .

Data reconciliation : For a pyrazolo-triazine analog, SPR clarified conflicting IC50 values by controlling assay pH and temperature .

What methodologies validate the compound’s stability under experimental conditions?

Q. Advanced

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), light (UV), and humidity to identify degradation products via HPLC-MS .
  • Kinetic Modeling : Predict shelf-life using Arrhenius equations based on degradation rates .
  • Cyclic Voltammetry : Assess redox stability, particularly for sulfonyl groups prone to hydrolysis .

Example : A triazoloquinazoline analog showed <5% degradation after 72 hours at 25°C in pH 7.4 buffer .

How do researchers design experiments to minimize synthetic byproducts?

Q. Advanced

  • Taguchi Method : Optimizes parameters (e.g., reaction time, stoichiometry) to maximize yield while minimizing impurities. For a triazole synthesis, this reduced byproducts by 40% .
  • Microwave-Assisted Synthesis : Accelerates reactions (e.g., from 24 hours to 2 hours) to suppress side pathways .
  • In Situ Monitoring : Raman spectroscopy tracks intermediate formation in real time .

Case study : A DoE approach identified optimal temperature (70°C) and solvent (acetonitrile) for a related triazoloquinoxaline synthesis .

What computational tools predict the compound’s interaction with biological targets?

Q. Advanced

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to enzymes (e.g., kinases) by analyzing hydrogen bonds and hydrophobic interactions .
  • Molecular Dynamics (MD) : Simulates ligand-protein stability over time (e.g., 100 ns trajectories) to assess binding entropy .
  • Pharmacophore Mapping : Identifies essential features (e.g., sulfonyl H-bond acceptors) for activity against cancer cell lines .

Example : Docking of a triazoloquinazoline analog into the ATP-binding pocket of EGFR showed a binding energy of −9.2 kcal/mol .

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